2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol typically involves the reaction of 3,5-dimethoxyaniline with 6-ethoxy-2-hydroxybenzaldehyde under specific conditions to form the imine linkage . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the imine bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function . Additionally, the imine linkage can interact with nucleophiles, leading to various biochemical reactions .
Comparison with Similar Compounds
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol can be compared with similar compounds such as:
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-4-ethoxyphenol: This compound has a similar structure but with the ethoxy group at a different position, leading to different chemical properties and reactivity.
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol: The presence of a methoxy group instead of an ethoxy group alters the compound’s solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-16-7-5-6-12(17(16)19)11-18-13-8-14(20-2)10-15(9-13)21-3/h5-11,19H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOHASQNHHFVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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